

Commercial Availability and Applications of L-Phenylalanine-13C9: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of L-Phenylalanine-¹³C₉, a stable isotope-labeled amino acid crucial for research in metabolic diseases, drug development, and nutritional science. This document details the specifications from major suppliers, provides in-depth experimental protocols for its use, and illustrates relevant biological and experimental workflows.

Commercial Sources and Specifications

L-Phenylalanine-¹³C₉ is available from several reputable suppliers of stable isotopes. The products vary in isotopic enrichment, chemical purity, and available formulations. Below is a summary of offerings from major commercial vendors to facilitate selection for specific research needs.

Table 1: Commercial Suppliers and Product Specifications for L-Phenylalanine-¹³C₉ and Related Isotopologues



Supplier	Product Description	Catalog Number (Example)	Isotopic Enrichment (%)	Chemical Purity (%)	Available Quantities
Cambridge Isotope Laboratories, Inc.	L- Phenylalanin e (13C ₉ , 99%; ¹⁵ N, 99%)	CNLM-575-H	¹³ C: 99, ¹⁵ N: 99	≥98	0.1 mg, 0.25 G, 0.5 G, 1 G
L- Phenylalanin e (¹³ C ₉ , 97- 99%)	CLM-2250-H	¹³ C: 97-99	≥98	0.25 G, 0.5 G, 1 G	
L- Phenylalanin e (13C ₉ , 97%; D ₈ , 97%; 15N, 97%)	CDNLM- 6811-PK	¹³ C: 97, D: 97, ¹⁵ N: 97	≥98	Inquire for bulk	-
Sigma- Aldrich (Merck)	L- Phenylalanin e- ¹³ C ₉ , ¹⁵ N	608017	¹³ C: 98, ¹⁵ N:	≥95 (CP), 97 (Chiral)	25 mg, 250 mg
L-Phenylalanin e- 13 C ₉ , 15 N, α , β , β ,2,3,4,5,6-d ₈	742133	¹³ C: 99, D: 98, ¹⁵ N: 98	≥95 (CP)	Inquire	
MedChemEx press	L- Phenylalanin e- ¹³ C ₉	HY-131015S	Not Specified	>98	1 mg, 5 mg
L- Phenylalanin e- ¹³ C ₉ , ¹⁵ N	HY-131015S1	Not Specified	>98	1 mg, 5 mg	
Creative Peptides	L- PHENYLALA NINE (¹³ C ₉)	L-Iso-0480	Not Specified	≥98	Inquire

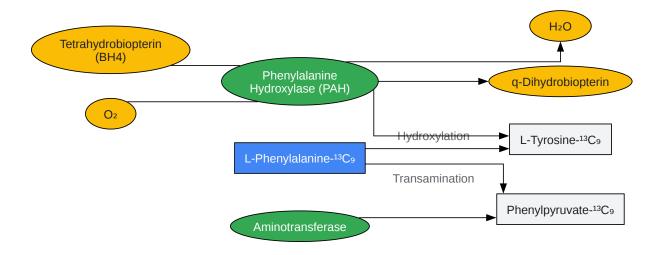


Key Applications and Experimental Protocols

L-Phenylalanine-¹³C₉ is a powerful tool in metabolic research, primarily used as a tracer to study protein metabolism, amino acid kinetics, and metabolic pathway fluxes in vivo and in vitro.

Phenylalanine Metabolism

Phenylalanine is an essential amino acid that is metabolized primarily in the liver via the phenylalanine hydroxylase (PAH) pathway. This pathway is critical for the synthesis of tyrosine, a precursor for neurotransmitters and hormones.[1][2][3] The use of ¹³C-labeled phenylalanine allows researchers to trace its conversion to tyrosine and other downstream metabolites, providing insights into the regulation and potential dysregulation of this pathway, as seen in genetic disorders like phenylketonuria (PKU).[2][4]



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Phenylalanine Metabolism Pathway

Measurement of Protein Synthesis Rates in Humans

Foundational & Exploratory





A common application of L-Phenylalanine-¹³C₉ is the in vivo measurement of muscle protein synthesis rates, often using a primed, continuous infusion technique.

Objective: To determine the fractional synthesis rate (FSR) of muscle proteins.

Materials:

- Sterile, injectable L-Phenylalanine-¹³C₉ (or other isotopic variant like L-[ring-¹³C₆]phenylalanine)
- Saline solution for infusion
- Infusion pump
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- Muscle biopsy equipment
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

- Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).
- Tracer Infusion:
 - A priming dose of the labeled phenylalanine is administered intravenously to rapidly achieve isotopic steady state in the plasma.
 - This is immediately followed by a continuous infusion of the tracer at a constant rate for several hours (e.g., 4-6 hours).
- Sample Collection:
 - Blood samples are collected at regular intervals throughout the infusion period to monitor plasma tracer enrichment.



- Muscle biopsies are typically taken from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
- Sample Processing:
 - Plasma is separated from blood samples by centrifugation.
 - Muscle tissue is processed to isolate protein fractions (e.g., myofibrillar proteins).
 - Proteins are hydrolyzed to their constituent amino acids.
- LC-MS/MS Analysis:
 - The isotopic enrichment of phenylalanine in plasma and in the protein hydrolysates is determined using LC-MS/MS.
- Calculation of Fractional Synthesis Rate (FSR):
 - FSR is calculated using the precursor-product principle: FSR (%/hour) = (E_protein_bound / E precursor) * (1 / t) * 100 Where:
 - E_protein_bound is the change in isotopic enrichment of phenylalanine in the muscle protein between the two biopsies.
 - E_precursor is the average isotopic enrichment of the precursor pool (often represented by plasma phenylalanine enrichment).
 - t is the time in hours between the biopsies.

Metabolic Flux Analysis in Cell Culture

Stable isotope tracing with L-Phenylalanine-¹³C₉ is also employed in cell culture to investigate metabolic pathway activity.

Objective: To trace the metabolic fate of phenylalanine in cultured cells.

Materials:

Cell culture medium deficient in phenylalanine



- L-Phenylalanine-13C9
- Dialyzed fetal bovine serum (dFBS) to minimize unlabeled phenylalanine
- Cell culture plates and incubator
- Ice-cold phosphate-buffered saline (PBS)
- Metabolite extraction solvent (e.g., 80% methanol)
- Cell scraper
- Centrifuge
- LC-MS/MS system

Protocol:

- Cell Culture and Labeling:
 - Cells are cultured in a standard medium to the desired confluency.
 - The standard medium is then replaced with the labeling medium containing L-Phenylalanine-¹³C₉ and dFBS.
 - Cells are incubated in the labeling medium for a predetermined time to allow for the incorporation of the tracer into downstream metabolites.
- Metabolite Extraction:
 - The labeling medium is rapidly removed, and the cells are washed with ice-cold PBS to halt metabolic activity.
 - Metabolites are extracted by adding a cold extraction solvent and scraping the cells.
 - The cell lysate is centrifuged to pellet cell debris.
- LC-MS/MS Analysis:



 The supernatant containing the intracellular metabolites is analyzed by LC-MS/MS to determine the isotopic enrichment in phenylalanine and its metabolites.

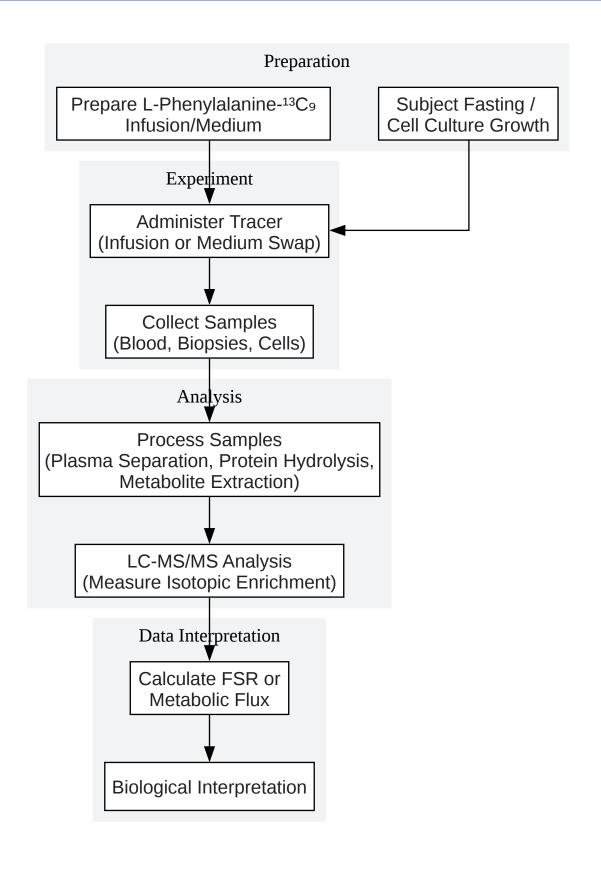
• Data Analysis:

- The fractional labeling of metabolites is calculated to determine the relative contribution of phenylalanine to their synthesis.
- This data can be used in metabolic flux models to quantify the rates of reactions in the metabolic network.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a stable isotope tracing experiment using L-Phenylalanine-¹³C₉.





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